3-hydroxy-1H-pyrimidine-2,4-dione
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Overview
Description
3-Hydroxy-1H-pyrimidine-2,4-dione, also known as uracil-3-ol, is a heterocyclic organic compound. It is a derivative of pyrimidine and is structurally related to uracil, one of the four nucleobases in the nucleic acid of RNA. This compound is of significant interest due to its biological and chemical properties, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1H-pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the cyclization of urea with malonic acid derivatives under acidic conditions. Another method includes the reaction of cyanoacetamide with formamide in the presence of a base, followed by hydrolysis.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated pyrimidines and nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have significant biological and chemical properties.
Scientific Research Applications
3-Hydroxy-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a model compound for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Derivatives of this compound are investigated for their potential as antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-1H-pyrimidine-2,4-dione involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as DNA replication and repair. The pathways involved often include the modulation of gene expression and signal transduction.
Comparison with Similar Compounds
Uracil: A structurally related compound that is a nucleobase in RNA.
Thymine: Another pyrimidine derivative found in DNA.
Cytosine: A pyrimidine nucleobase found in both DNA and RNA.
Uniqueness: 3-Hydroxy-1H-pyrimidine-2,4-dione is unique due to the presence of the hydroxyl group at the 3-position, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with biological targets compared to other pyrimidine derivatives.
Properties
CAS No. |
766-44-9 |
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Molecular Formula |
C4H4N2O3 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
3-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O3/c7-3-1-2-5-4(8)6(3)9/h1-2,9H,(H,5,8) |
InChI Key |
DUXOCKGSBICXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)N(C1=O)O |
Origin of Product |
United States |
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